(Bupropion Impurity)

Analytical Chemistry Pharmaceutical Analysis Stability-Indicating Method

Bupropion impurity reference standards are a class of highly characterized chemical compounds that represent process-related impurities, degradation products, or structurally related substances of the aminoketone antidepressant bupropion hydrochloride. These reference materials are essential analytical tools used in pharmaceutical quality control for method development, method validation, and routine batch release testing, particularly in the context of Abbreviated New Drug Application (ANDA) submissions and commercial drug production.

Molecular Formula C12H14ClNO3S
Molecular Weight 287.76 g/mol
Cat. No. B12071625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bupropion Impurity)
Molecular FormulaC12H14ClNO3S
Molecular Weight287.76 g/mol
Structural Identifiers
SMILESCC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)
InChIKeyNUKIHEHYUSKICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion Impurity Reference Standards: Critical Reagents for ANDA Regulatory Compliance and Pharmaceutical Quality Control


Bupropion impurity reference standards are a class of highly characterized chemical compounds that represent process-related impurities, degradation products, or structurally related substances of the aminoketone antidepressant bupropion hydrochloride [1]. These reference materials are essential analytical tools used in pharmaceutical quality control for method development, method validation, and routine batch release testing, particularly in the context of Abbreviated New Drug Application (ANDA) submissions and commercial drug production [2]. Unlike the active pharmaceutical ingredient (API) itself, impurity standards are not intended for therapeutic use but serve as critical 'markers' to ensure drug purity, safety, and efficacy are maintained within strict regulatory limits set by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Bupropion Impurity Profiling: Why Standardized Pharmacopeial Monographs Alone Are Insufficient for Method-Specific Quantitation


The inherent instability of bupropion, its complex degradation pathway, and the stereochemical diversity of its impurities preclude the use of generic or non-specific reference materials for accurate analytical quantification [1]. Bupropion is notably prone to degradation under various stress conditions, including alkaline, oxidative, thermal, and photolytic environments, generating a unique and dynamic impurity profile that can vary significantly between different manufacturing processes and storage conditions [2]. Furthermore, the existence of stereoisomers and enantiomer-specific impurities adds another layer of complexity, as these closely related compounds can exhibit different chromatographic behaviors and stability profiles [3]. Substituting a specific impurity reference standard, such as a USP-designated Related Compound or a process-specific isomer, with a structurally similar but non-identical compound can lead to inaccurate peak identification, flawed method validation, and non-compliance with regulatory requirements that mandate the use of well-characterized, traceable reference standards for each specified impurity [4].

Quantitative Evidence for Prioritizing Specific Bupropion Impurity Standards: Comparative Performance Data for Analytical Method Selection


Superior Chromatographic Resolution of Bupropion Hydrochloride from Its Alkaline Degradates Using a Validated Isocratic Reversed-Phase HPLC Method

In a direct comparison of four stability-indicating methods, the isocratic reversed-phase HPLC method (Method A) demonstrated superior resolution for separating bupropion hydrochloride from its alkaline degradates and the related impurity 3-chlorobenzoic acid [1]. This method provided baseline separation under defined conditions, a performance metric not achieved with the alternative spectrophotometric methods (Methods B, C, and D) evaluated in the same study, which were unable to resolve all components individually [2].

Analytical Chemistry Pharmaceutical Analysis Stability-Indicating Method

Quantitative Degradation Kinetics: A 2-Fold Difference in Degradation Rate Between Bupropion Enantiomers in Rat Plasma

A kinetic modeling study revealed a significant and quantifiable difference in the degradation rates of bupropion enantiomers in biological matrices [1]. The overall degradation of R-bupropion in rat plasma was approximately 2-fold higher than that observed for S-bupropion in the same matrix [2]. This finding is critical for the accurate interpretation of bioanalytical data and the selection of appropriate chiral impurity reference standards.

Chiral Pharmacokinetics Bioanalysis Stability

Increased Throughput for Impurity Quantification: 6.65-Fold Lower Limit of Detection (LOD) with RRLC Method vs. Conventional HPLC

A direct comparison of two validated chromatographic methods for quantifying bupropion hydrochloride and its degradation products showed a substantial improvement in detection sensitivity using Rapid Resolution Liquid Chromatography (RRLC) over conventional HPLC [1]. The RRLC method demonstrated a Limit of Detection (LOD) of 0.2 μg mL⁻¹, compared to an LOD of 1.33 μg mL⁻¹ for the HPLC method [2].

Analytical Method Validation Pharmaceutical Analysis Stability-Indicating Method

Analytical Quality by Design (AQbD) Optimized Chaotropic Chromatography for Simultaneous Quantification of Bupropion and Its Five Key Impurities

An Analytical Quality by Design (AQbD) approach was employed to develop a novel chaotropic chromatography method for the simultaneous determination of bupropion and five of its specified impurities in tablet formulations [1]. This method, which is not a standard reversed-phase approach, utilizes a chaotropic salt (potassium hexafluorophosphate) to enhance the retention and separation of basic analytes [2].

Analytical Method Development Quality by Design Chaotropic Chromatography

Superior Stability of Bupropion in Aqueous Solutions Below pH 5: A Key Factor in Reference Standard Formulation

A study on the aqueous stability of bupropion established a clear pH-dependent degradation profile, with maximal stability observed in solutions below pH 5 [1]. This finding provides a class-level inference that acidic conditions are preferable for the long-term storage and handling of bupropion-related compounds, including certain impurity standards.

Stability Pharmaceutical Formulation Degradation

Patent-Defined Process Impurities: Synthesis of Specific Bupropion Hydrochloride Impurity Enantiomers for Sustained-Release Tablet Quality Control

A patent (CN107056730B) specifically claims a method for synthesizing two impurity enantiomers of bupropion hydrochloride that are relevant to the quality control of sustained-release tablet formulations [1]. This patent underscores the existence of specific, synthetically derived impurities that are unique to a particular manufacturing process, for which no generic alternative exists [2].

Process Chemistry Chiral Synthesis Patent

Optimizing Bupropion Impurity Reference Standard Selection: Recommended Applications for R&D and Quality Control


Stability-Indicating Method Development for Forced Degradation Studies

Leverage the validated RRLC method (Section 3, Evidence Item 3) for its superior sensitivity (LOD of 0.2 μg mL⁻¹) to detect trace-level degradation products generated under stress conditions (acid, base, oxidative, thermal, UV). The high sensitivity is critical for quantifying low-abundance impurities and calculating accurate degradation kinetics, such as the activation energy for bupropion decomposition [1].

Enantiomeric Purity Assessment in Bioanalytical and Chiral Purity Studies

Utilize chiral impurity standards, such as the enantiomers described in the patent literature (Section 3, Evidence Item 6), in conjunction with the findings on differential enantiomer degradation (Section 3, Evidence Item 2). This combination is essential for developing stereoselective HPLC or LC-MS/MS methods to accurately quantify R- and S-bupropion and their respective impurities, a requirement for both drug substance release and pharmacokinetic studies [2].

Process-Specific Impurity Monitoring for ANDA Submissions and Generic Drug Development

For companies developing generic versions of bupropion sustained-release tablets, the procurement and use of specific impurity reference standards identified in the innovator's patents (Section 3, Evidence Item 6) is non-negotiable. These standards are required to demonstrate that the generic manufacturing process controls these impurities to levels comparable to the reference listed drug, a key requirement for ANDA approval by the FDA [3].

Optimized Routine Quality Control (QC) Batch Release Testing

Implement the chaotropic chromatography method developed via an Analytical Quality by Design (AQbD) approach (Section 3, Evidence Item 4) for routine QC testing. The method's defined Design Space provides a high probability (≥85%) of achieving acceptable separation of bupropion from five key impurities, ensuring a robust and reliable assay for batch release. This approach minimizes the risk of out-of-specification results and costly batch rejections [4].

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